2-(3-Aminophenoxy)ethanol
Overview
Description
2-(3-Aminophenoxy)ethanol is an organic compound with the chemical formula C8H11NO2. It is a colorless to pale yellow liquid with a special aromatic smell. This compound is soluble in water and many organic solvents . It is used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
As a unique chemical, its interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
It’s worth noting that the manipulation of ethanol in biochemical pathways has been explored in other contexts . For instance, ethanol can be converted into acetyl-CoA, a central precursor for myriad biochemicals .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
As a unique chemical, the specific effects of this compound at the molecular and cellular level are areas of ongoing research .
Action Environment
The specific environmental conditions that may affect the action of this compound are currently unknown .
Biochemical Analysis
Biochemical Properties
2-(3-Aminophenoxy)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, where this compound acts as a substrate, leading to the formation of its corresponding aldehyde. Additionally, it interacts with cytochrome P450 enzymes, which are involved in its oxidative metabolism. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of alcohol dehydrogenase, inhibiting its activity and leading to the accumulation of its substrate. Additionally, this compound can act as an inhibitor of cytochrome P450 enzymes, affecting the metabolism of other compounds. These interactions result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature but may degrade under high temperatures or prolonged exposure to sunlight. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell viability and metabolic activity. These temporal effects are important for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce oxidative stress in rodent models. At high doses, it can induce toxic effects, including liver damage and neurotoxicity. These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenase and cytochrome P450 enzymes, leading to the formation of its corresponding aldehyde and other metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs. Additionally, this compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters, facilitating its uptake into cells. Once inside the cell, this compound can accumulate in specific tissues, such as the liver and brain, where it exerts its biochemical effects. Understanding its transport and distribution is essential for predicting its pharmacological behavior and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins. Targeting signals and post-translational modifications play a role in directing this compound to these compartments. Its subcellular localization is critical for understanding its mechanism of action and potential therapeutic targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(3-Aminophenoxy)ethanol can be synthesized through several methods. One common method involves the reaction of 3-nitrophenol with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group or the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenoxyethanol derivatives.
Scientific Research Applications
2-(3-Aminophenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyes.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
- 2-(4-Aminophenoxy)ethanol
- 2-(3-Nitrophenoxy)ethanol
- 4-Amino-2-methoxyphenol
- 5-Amino-2-naphthol
Comparison: 2-(3-Aminophenoxy)ethanol is unique due to its specific substitution pattern on the phenoxy ring, which influences its reactivity and interactions with other molecules. Compared to 2-(4-Aminophenoxy)ethanol, the position of the amino group in this compound can lead to different steric and electronic effects, affecting its chemical behavior and applications .
Biological Activity
2-(3-Aminophenoxy)ethanol is an organic compound characterized by its aminophenoxy structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₈H₁₁NO₂
- Molecular Weight : 153.18 g/mol
- Melting Point : 59-63 °C
- Boiling Point : 240-245 °C at 0.4 mmHg
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in specific diseases.
- Modulation of Neurotransmitter Release : Research indicates that it may enhance the release of neurotransmitters such as GABA (gamma-aminobutyric acid), potentially affecting synaptic transmission and neuronal excitability .
- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress and damage, contributing to its potential use in neuroprotection and other therapeutic areas.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 32 µg/mL | 64 µg/mL |
Escherichia coli | 16 µg/mL | 32 µg/mL |
Bacillus subtilis | 8 µg/mL | 16 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Neuroprotective Effects
Research has indicated that the compound may have neuroprotective effects. In vitro studies have shown that it can reduce neuronal apoptosis and enhance cell viability under stress conditions. The mechanisms include:
- Reduction of Reactive Oxygen Species (ROS) : By mitigating oxidative stress, it protects neurons from damage.
- Regulation of Calcium Homeostasis : It may help maintain intracellular calcium levels, preventing excitotoxicity.
Case Studies
- Neuroprotection in Animal Models : In a study involving rat models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups.
- Antimicrobial Efficacy in Clinical Isolates : A clinical study assessed the efficacy of this compound against multi-drug resistant strains of bacteria isolated from patients. The results demonstrated a promising profile for use as an adjunct therapy in infections resistant to conventional antibiotics.
Properties
IUPAC Name |
2-(3-aminophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMZVGDZZPRZIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398144 | |
Record name | 2-(3-aminophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50963-77-4 | |
Record name | 2-(3-aminophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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